Tetrasilicide(4-)

Description

Historical Context of Polyatomic Anions in Intermetallic Chemistry

The history of polyatomic anions in intermetallic chemistry dates back to the 19th century, with early observations of unusually colored solutions when alkali metals were dissolved in liquid ammonia (B1221849) in the presence of heavier main group elements. wikipedia.org For instance, in 1891, the formation of a green solution from dissolving sodium and lead in liquid ammonia hinted at the existence of novel chemical species. wikipedia.org However, it was the pioneering work of German chemist Eduard Zintl in the 1930s that systematically investigated these brightly colored solutions and the solid-state compounds from which they were derived. wikipedia.orgescholarship.org Zintl proposed that in these intermetallic compounds, the electropositive alkali or alkaline earth metals donate their valence electrons to the more electronegative main group elements. wikipedia.org This electron transfer results in the formation of polyatomic anions, or "Zintl ions," where the main group elements attain a closed-shell electronic configuration by forming covalent bonds with each other. wikipedia.orgacs.org The term "Zintl Phases" was first coined by Laves in 1941 to describe this class of compounds. wikipedia.org

Significance of Silicon Clusters in Advanced Inorganic Chemistry

Silicon clusters, including polyanionic species, are of considerable importance in advanced inorganic chemistry for several reasons. They serve as molecular models for understanding the surface chemistry and bulk properties of elemental silicon at the nanoscale. nih.gov The ability to synthesize and functionalize these clusters opens up pathways for the bottom-up construction of novel silicon-based materials with precisely controlled structures and properties. nih.govnih.gov Furthermore, silicon clusters are relevant in materials science and technology, with potential applications in fields like microelectronics and catalysis. nih.govrsc.org The study of their reactivity provides insights into the fundamental bonding and electronic characteristics of silicon, an element of immense technological relevance.

Classification and Nomenclature of Polyanionic Silicon Species

The vast majority of polyatomic ions are anions, and many of them, particularly oxoanions, end in the suffixes "-ate" or "-ite" to denote the relative number of oxygen atoms. libretexts.org For polyanionic silicon clusters, the name typically specifies the number of silicon atoms followed by the "-ide" suffix and the charge in parentheses, as seen in "tetrasilicide(4-)."

Overview of the Tetrasilicide(4-) Anion [Si₄⁴⁻] in Contemporary Chemical Research

The tetrasilicide(4-) anion, [Si₄⁴⁻], is a key example of a Zintl ion. It is a member of the series of Tt₄⁴⁻ anions, where Tt represents a tetrel element (group 14). kit.edu These highly charged clusters are typically stabilized in liquid ammonia. kit.edu The [Si₄⁴⁻] anion is of interest due to its fundamental structure and bonding, which can be understood through the Zintl-Klemm-Busmann concept. This concept predicts that the structure of the polyanion should be similar to that of an isovalent element. wikipedia.org In the case of [Si₄⁴⁻], each silicon atom is isoelectronic with a phosphorus atom, and thus the tetrahedral [P₄] molecule serves as a structural analogue. Contemporary research focuses on the synthesis of compounds containing the [Si₄⁴⁻] anion, its reactivity, and its potential as a building block for more complex materials. The isolation and characterization of salts containing this anion, often with the aid of sequestering agents for the counterions like cryptands, continue to be an active area of investigation. kit.edunih.gov

Structure

3D Structure

Properties

Molecular Formula |

Si4-4 |

|---|---|

Molecular Weight |

112.34 g/mol |

InChI |

InChI=1S/Si4/c1-3-4-2/q-4 |

InChI Key |

DWUJRTRZNSKEEU-UHFFFAOYSA-N |

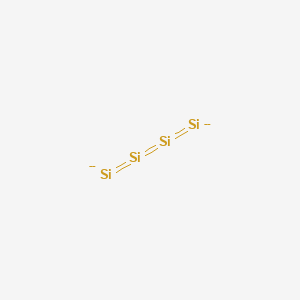

Canonical SMILES |

[Si-2]=[Si]=[Si]=[Si-2] |

Origin of Product |

United States |

Synthetic Methodologies for Tetrasilicide 4

General Principles of Anionic Silicon Cluster Formation

The formation of anionic silicon clusters, or siliconoids, is rooted in the principles of Zintl chemistry. aalto.finih.gov These clusters are essentially polyanions formed when electropositive metals, typically alkali or alkaline earth metals, react with semi-metallic or non-metallic elements like silicon. mdpi.comresearchgate.net The electropositive metal transfers its valence electrons to the more electronegative element, resulting in the formation of polyatomic anions that are isoelectronic to well-known neutral molecules or ions.

A key principle in the formation of these clusters is the dissolution of binary Zintl phases, such as K₁₂Si₁₇ or Na₄Si₄, in appropriate solvents. aalto.finih.govrsc.orgacs.orgresearchgate.net These solid-state precursors contain pre-formed silicon clusters, for instance, K₁₂Si₁₇ is composed of [Si₄]⁴⁻ and [Si₉]⁴⁻ clusters in a 2:1 ratio. researchgate.net The solubility of these Zintl phases is generally low but can be enhanced in polar aprotic solvents like liquid ammonia (B1221849) or ethylenediamine. acs.orgresearchgate.netnih.gov The stability of the resulting anionic clusters in solution is a delicate balance of factors including the solvent, the counter-ion, and temperature.

Generation of Si₄⁴⁻ in Alkali Metal Systems

The generation of the tetrasilicide(4-) anion is most successfully achieved in systems containing alkali metals. The strong reducing power of alkali metals facilitates the formation of the highly charged Si₄⁴⁻ anion.

Formation from Elemental Alkali Metals and Silicon Chalcogenides in Solution

One synthetic route involves the reaction of elemental alkali metals with silicon chalcogenides. Disilyl chalcogenides, such as R₃Si-E-SiR₃ (where E is a chalcogen), can react with metal halides in substitution reactions. uni-frankfurt.de This general approach highlights the reactivity of silicon-chalcogen bonds and their potential for forming silicon-based anions. While not a direct synthesis of Si₄⁴⁻, this methodology demonstrates the principles of forming reactive silicon species in solution.

More directly, Zintl phases containing alkali metals and silicon are the primary precursors. mdpi.commdpi.com The thermal decomposition of monosilicides like M₄Si₄ (where M = Na, K, Rb, Cs) can lead to the formation of various silicon clathrates, which are extended structures of silicon cages encapsulating alkali metal atoms. mdpi.com The synthesis of Si₄⁴⁻, however, relies on the dissolution of these Zintl phases rather than their thermal decomposition. For instance, the Zintl phase Na₄Si₄ contains the tetrahedral [Si₄]⁴⁻ anion and can be used as a direct source for this cluster. mdpi.comresearchgate.net

Specific Reaction Conditions for Si₄⁴⁻ Isolation in Liquid Ammonia with Crown Ethers

The isolation of the naked Si₄⁴⁻ anion from solution is a significant challenge due to its high reactivity and tendency to aggregate or react with the solvent. Liquid ammonia is a particularly effective solvent for dissolving Zintl phases and stabilizing the resulting polyanionic clusters. acs.orgnih.govresearchgate.net Its low boiling point requires low-temperature handling, which also helps to stabilize the kinetically labile species. acs.orgnih.gov

A critical component in the successful isolation of Si₄⁴⁻ is the use of sequestering agents, such as crown ethers or cryptands. researchgate.netkyoto-u.ac.jplibretexts.org These macrocyclic ligands effectively encapsulate the alkali metal cations, preventing them from forming tight ion pairs with the Si₄⁴⁻ anion. researchgate.netlibretexts.org This sequestration of the cation leaves the "naked" anion in solution.

Specifically, the extraction of the silicide K₁₂Si₁₇ with liquid ammonia in the presence of a sequestering agent like [2.2.2]cryptand has led to the crystallization of solvate compounds containing isolated Si₄⁴⁻ clusters. researchgate.net For example, the compound Rb₁.₂K₂.₈Si₄·7NH₃, which contains the Si₄⁴⁻ anion, was crystallized from a mixture of K₆Rb₆Si₁₇ and a nickel complex in the presence of 18-crown-6 (B118740) and [2.2.2]cryptand in liquid ammonia. researchgate.net This represents the first solvate compound of the naked tetrasilicide tetraanion. researchgate.net

Strategies for Isolation and Purification of Air-Sensitive Polyanionic Species

The isolation and purification of air-sensitive polyanionic species like Si₄⁴⁻ require specialized techniques to prevent decomposition upon exposure to air and moisture. chemistryviews.orgpitt.eduhalbmikrotechnik.depitt.edulibretexts.org All manipulations must be carried out under an inert atmosphere, typically using a Schlenk line or a glovebox. chemistryviews.orgpitt.edu

Key Isolation and Purification Techniques:

| Technique | Description | Reference |

| Crystallization | Slow cooling or solvent evaporation of a saturated solution under an inert atmosphere to obtain single crystals. This is the primary method for obtaining structurally pure compounds. | aalto.finih.govrsc.org |

| Filtration | Using a Schlenk filter to separate the solid product from the reaction mixture without exposure to air. The solid can then be washed with a dry, degassed solvent. | chemistryviews.orgpitt.edupitt.edu |

| Solvent Removal | Removing the solvent under vacuum using a cold trap to collect the vaporized solvent. Care must be taken to avoid bumping of the solution. | chemistryviews.org |

| Freeze-Pump-Thaw | A method for thoroughly degassing solvents by repeatedly freezing the solvent, applying a vacuum to remove dissolved gases, and then thawing. | pitt.edulibretexts.org |

The purity of the isolated compound is typically assessed using techniques like single-crystal X-ray diffraction, which provides definitive structural information. aalto.finih.govrsc.orgresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis, including that of Si₄⁴⁻. beilstein-journals.orgbeilstein-journals.orgasianpubs.orgacs.orgasianpubs.org For the synthesis of anionic silicon clusters, several factors can be tuned:

Choice of Zintl Phase: The composition of the starting Zintl phase can influence the distribution of silicon clusters in solution. For example, while A₁₂Si₁₇ phases contain both [Si₄]⁴⁻ and [Si₉]⁴⁻ clusters, using a phase like Na₄Si₄ provides a direct source of [Si₄]⁴⁻. researchgate.netresearchgate.net

Solvent System: While liquid ammonia is a common solvent, the choice of solvent can affect the solubility of the Zintl phase and the stability of the resulting anions.

Sequestering Agent: The type and concentration of the crown ether or cryptand can impact the efficiency of cation sequestration and, consequently, the stability and reactivity of the "naked" anion.

Temperature: Low temperatures are generally required to work with liquid ammonia and to stabilize the polyanionic clusters. acs.orgnih.gov

Reaction Time: The time allowed for dissolution and crystallization can affect the yield and quality of the final product.

Systematic studies, often guided by computational modeling, can help in identifying the optimal combination of these parameters to achieve the highest possible yield and purity of the tetrasilicide(4-) anion. beilstein-journals.orgbeilstein-journals.org

Structural Elucidation and Bonding Characteristics of Tetrasilicide 4

Advanced Crystallographic Analysis of Solvated Tetrasilicide(4-) Species

The isolation and structural characterization of the tetrasilicide(4-) anion have been achieved through the crystallization of solvated species from solutions, most notably in liquid ammonia (B1221849). These solvate structures provide crucial information about the geometry of the anion and its interactions with the surrounding counterions and solvent molecules.

The first solvate crystal structure of the ligand-free tetrasilicide tetraanion was reported for Rb₁.₂K₂.₈Si₄·7NH₃. researchgate.net X-ray diffraction analysis of single crystals of this compound revealed its crystallographic parameters. Another example is Cs₄Si₄·7NH₃. mdpi.com The crystallographic data for these compounds are essential for defining the precise arrangement of atoms in the solid state.

Table 1: Crystallographic Data for Selected Solvated Tetrasilicide(4-) Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|

Data for Cs₄Si₄·7NH₃ sourced from mdpi.com.

The Si₄⁴⁻ anion adopts a tetrahedral geometry, which is isoelectronic to the white phosphorus (P₄) molecule. mdpi.com This geometry is a recurring motif for tetrelide tetraanions ([E₄]⁴⁻ where E = Si, Ge, Sn, Pb). mdpi.com The Si-Si bond lengths within the tetrahedral cluster are a key parameter for understanding the nature of the bonding.

In Cs₄Si₄·7NH₃, the Si-Si bond lengths within the [Si₄]⁴⁻ tetrahedron are all crystallographically equivalent and measure 2.404(3) Å. This distance is longer than the typical Si-Si single bond length in elemental silicon (diamond cubic structure), which is approximately 2.35 Å. The elongation of the bonds in the anion is attributed to the increased electron density from the negative charge, which populates antibonding orbitals and leads to bond weakening.

In Cs₄Si₄·7NH₃, each [Si₄]⁴⁻ anion is coordinated by cesium cations. The coordination number of the [Si₄]⁴⁻ cages in related KGe and its ammoniates can be as high as 9 or 11. mdpi.com The interaction is primarily electrostatic, but the specific coordination geometry can cause minor distortions in the Si₄⁴⁻ tetrahedron from perfect Td symmetry. The coordination can be described by the number of cations interacting with the faces (η³-like), edges (η²-like), or vertices (η¹-like) of the tetrahedron. mdpi.com

The presence of solvent molecules can lead to the formation of solvates, where the solvent is an integral part of the crystal structure. chemrxiv.orguea.ac.uk The number and arrangement of these solvent molecules are specific to the compound and the crystallization conditions. In Cs₄Si₄·7NH₃, seven ammonia molecules are present per formula unit in the crystal lattice. mdpi.com The incorporation of solvent molecules can be driven by the need to fill void space or to satisfy the coordination requirements of the cations. acs.org

Comparative Structural Analysis with Analogous Group 14 Polyanions

The tetrasilicide(4-) anion is part of a larger family of tetrahedral tetrelide tetraanions, [E₄]⁴⁻, where E can be any of the heavier Group 14 elements: Germanium (Ge), Tin (Sn), and Lead (Pb). mdpi.comuni-marburg.de Comparing the structural parameters of these analogous polyanions reveals trends related to the increasing size and metallic character of the elements down the group.

Table 2: Comparison of Bond Lengths in Group 14 Tetrahedral Anions [E₄]⁴⁻

| Anion | E-E Bond Length (Å) | Compound Reference |

|---|---|---|

| [Si₄]⁴⁻ | 2.404(3) | Cs₄Si₄·7NH₃ mdpi.com |

| [Ge₄]⁴⁻ | ~2.50 | Cs₄Ge₄·9NH₃ mdpi.com |

| [Sn₄]⁴⁻ | 2.884(2) - 2.963(2) | K₄.₅Sn₄(OH)₀.₅∙1.75 NH₃ mdpi.com |

As expected, the E-E bond length increases down the group, consistent with the increasing atomic radii of the elements. The fundamental tetrahedral geometry, however, remains a common feature for all these Zintl ions. mdpi.com

Theoretical Investigations of Electronic Structure and Chemical Bonding

Theoretical calculations, such as those employing ab initio quantum chemical methods, have been instrumental in understanding the electronic structure and bonding in the Si₄⁴⁻ anion and related clusters. aip.orgtandfonline.com These studies complement experimental findings by providing insights into orbital interactions and charge distribution.

The bonding in the tetrahedral Si₄⁴⁻ cluster can be described using molecular orbital theory. The 20 valence electrons (4 from each of the four silicon atoms, plus the 4 negative charges) occupy a set of bonding and non-bonding molecular orbitals derived from the valence s and p atomic orbitals of the silicon atoms. Theoretical studies on neutral and anionic Si₃ and Si₄ clusters have shown good agreement between calculated electron affinities and experimental values from photoelectron spectroscopy. aip.org

For the broader series of Group 14 tetramers (Si₄ to Pb₄), theoretical computations have investigated the geometries and energy separations of various electronic states. aip.orgcapes.gov.br These studies indicate that for the neutral species, a rhombus geometry is often the ground state, with the tetrahedral structure being a higher-energy isomer. aip.orgcapes.gov.br The negative charge in Si₄⁴⁻ is crucial for stabilizing the tetrahedral structure, which is isoelectronic with the stable P₄ molecule. The electronic structure calculations help to rationalize the observed geometries and the nature of the chemical bonds within these fascinating polyanionic clusters.

Quantum Chemical Calculations of Si₄⁴⁻ Geometry and Energetics

Quantum chemical calculations have been instrumental in predicting and understanding the geometry and energetic stability of the Si₄⁴⁻ anion. nrel.govasiaresearchnews.comarxiv.orgqulacs.org These computational methods, such as Density Functional Theory (DFT) and other ab initio approaches, provide a detailed picture of the molecule's electronic structure and the forces governing its atomic arrangement. nrel.govarxiv.org

The optimized geometry of the isolated Si₄⁴⁻ anion is consistently predicted to be a regular tetrahedron, with each silicon atom occupying a vertex. This high-symmetry arrangement is a direct consequence of the electronic repulsions and bonding interactions within the cluster. The calculations provide key geometric parameters, such as the Si-Si bond lengths and the Si-Si-Si bond angles, which are crucial for comparing theoretical models with experimental data obtained from X-ray diffraction of Zintl phases containing the Si₄⁴⁻ unit. cam.ac.uk

Energetic calculations focus on determining the stability of the Si₄⁴⁻ cluster. These calculations often involve determining the total electronic energy, the enthalpy of formation, and the Gibbs free energy. nrel.gov The significant negative charge of the anion suggests that it is a high-energy species in isolation and requires the stabilizing effect of counter-cations in a crystal lattice. escholarship.orgmdpi.com Computational studies can also explore the vibrational frequencies of the Si₄⁴⁻ tetrahedron, providing further insight into its dynamic stability and spectroscopic properties. nrel.gov

Table 1: Calculated Properties of Tetrasilicide(4-)

| Property | Description |

|---|---|

| Molecular Formula | Si₄⁴⁻ nih.gov |

| Molecular Weight | 112.34 g/mol nih.gov |

| Geometry | Tetrahedral |

Note: This table presents generally accepted theoretical data for the isolated Si₄⁴⁻ anion.

Elucidation of Valence Electron Counts and Bonding Models for Polyatomic Silicon Clusters

The structure and bonding in the Si₄⁴⁻ anion and other polyatomic silicon clusters are often rationalized using electron counting rules, most notably the Zintl-Klemm concept and Wade-Mingos rules. escholarship.org These models provide a framework for understanding the relationship between the number of valence electrons and the geometry of the cluster.

According to the Zintl-Klemm concept, in Zintl phases, electropositive elements (like alkali or alkaline-earth metals) donate their valence electrons to the more electronegative elements (in this case, silicon). escholarship.orgmdpi.com The resulting anionic silicon framework then adopts a structure where each silicon atom achieves a stable, closed-shell electron configuration, typically an octet. In the case of Si₄⁴⁻, each of the four silicon atoms formally carries a charge of -1. A neutral silicon atom has four valence electrons. With an additional electron, each Si⁻ unit is isoelectronic with a phosphorus atom. Therefore, the Si₄⁴⁻ cluster, with a total of 20 valence electrons (4 x 4 + 4), is expected to adopt a structure analogous to that of white phosphorus (P₄), which is a tetrahedron.

The Valence Shell Electron Pair Repulsion (VSEPR) theory can also be applied to predict the tetrahedral geometry. sigmaaldrich.comlibretexts.orguwaterloo.ca With each silicon atom contributing to three bonds within the tetrahedron and possessing one lone pair of electrons, the steric number around each silicon is four, leading to a tetrahedral arrangement of electron pairs and, consequently, a tetrahedral molecular geometry. sydney.edu.au

Analysis of Frontier Molecular Orbitals and Charge Distribution in Si₄⁴⁻

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic properties of the Si₄⁴⁻ anion. libretexts.orgunesp.brresearchgate.net The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO represents the region most susceptible to nucleophilic attack and is associated with the molecule's ability to act as an electrophile or electron acceptor. libretexts.org

For the tetrahedral Si₄⁴⁻ anion, quantum chemical calculations reveal the nature and symmetry of these frontier orbitals. The HOMO is typically a set of degenerate orbitals with significant bonding character between the silicon atoms, while also reflecting the presence of lone pair character on each silicon atom. The high energy of the HOMO is consistent with the strong nucleophilic and reducing nature of the Si₄⁴⁻ anion. The LUMO, on the other hand, is an antibonding orbital, and the energy gap between the HOMO and LUMO provides an indication of the cluster's kinetic stability and its electronic excitation properties.

The charge distribution within the Si₄⁴⁻ anion is, as expected, highly delocalized over the four silicon atoms due to the symmetry of the cluster. researchgate.net Mulliken population analysis and other charge partitioning schemes from quantum chemical calculations show that the negative charge is evenly distributed, with each silicon atom bearing a formal charge of -1. nrel.govbhu.ac.in The molecular electrostatic potential (MEP) map visually represents this charge distribution, showing a region of high negative potential surrounding the entire tetrahedral cluster, indicating its strong nucleophilic character. bhu.ac.in

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Tetrasilicide(4-) |

Solution Chemistry and Stability of Tetrasilicide 4

Stability Profile of Si₄⁴⁻ in Non-Aqueous Solvent Systems (e.g., Liquid Ammonia)

The tetrasilicide(4-) anion exhibits notable stability in non-aqueous solvents, particularly in liquid ammonia (B1221849). researchgate.netuni-regensburg.de This stability is crucial for its study and for its use in further chemical synthesis. The dissolution of alkali metal silicides, such as K₁₂Si₁₇, in liquid ammonia yields solutions containing the Si₄⁴⁻ and Si₉⁴⁻ anions. nih.govacs.org The solubility of these silicide phases is generally better for those containing alkali metals. acs.org

The stability of Si₄⁴⁻ in liquid ammonia can be attributed to the solvent's ability to effectively solvate the highly charged anion and the accompanying counterions. This solvation helps to shield the negative charge of the Si₄⁴⁻ cluster, preventing its immediate decomposition. The low temperatures at which liquid ammonia is used as a solvent also contribute to the kinetic stabilization of species like Si₄⁴⁻. acs.org

Influence of Counterions and Chelating Ligands (e.g., Crown Ethers) on Anion Stability in Solution

The stability of the Si₄⁴⁻ anion in solution is significantly influenced by the nature of the counterions and the presence of chelating ligands. researchgate.net

Counterions: The choice of alkali metal counterion (e.g., K⁺, Rb⁺) plays a role in the solubility and stability of the resulting silicide solution. acs.org The interaction between the counterions and the Si₄⁴⁻ anion in solution is a key factor in stabilizing the highly charged cluster. researchgate.net

Chelating Ligands: Chelating ligands, such as crown ethers and cryptands (e.g., 2,2,2-crypt), have a profound effect on the stability of Si₄⁴⁻ in solution. These ligands strongly coordinate with the alkali metal counterions, effectively sequestering them. nih.gov This encapsulation of the cations by the chelating agent enhances the solubility of the Zintl phase and further stabilizes the "naked" Si₄⁴⁻ anion in solution by minimizing ion pairing. nih.govlibretexts.org The use of 2,2,2-cryptand with K₁₂Si₁₇ in liquid ammonia, for instance, facilitates the separation of Si₄⁴⁻ and Si₉⁴⁻ ions. nih.gov

The enhanced stability provided by chelating ligands is a result of the chelate effect, where a multidentate ligand binds to a central metal ion more strongly than multiple monodentate ligands. libretexts.org This increased stability is primarily driven by a significant increase in entropy upon the replacement of several solvent molecules with one chelating ligand. libretexts.org

Mechanisms of Decomposition and Degradation Pathways in Different Chemical Environments

The tetrasilicide(4-) anion is a potent reducing agent and is susceptible to decomposition, particularly through oxidation and protonation. nih.gov

Oxidation: Due to its highly reductive character, Si₄⁴⁻ is prone to oxidation. nih.gov This reactivity limits direct reactions with many electrophilic reagents.

Protonation: In liquid ammonia, protonation of Zintl anions is a known reaction pathway. acs.org For silicon-based Zintl ions, protonated species such as [Si₄H]³⁻ have been reported. nih.gov The source of protons can be the solvent itself or impurities.

Reaction with Electrophiles: Direct reactions of Si₄⁴⁻ with electrophilic reagents like chlorosilanes are generally not feasible due to the anion's strong reducing power. nih.gov

The decomposition pathways of silicon-containing species can be complex and are influenced by the specific chemical environment. For example, the thermal decomposition of silane (B1218182) proceeds through various pathways involving the formation of silicon-based radicals and intermediates. acs.orgnasa.gov While not directly the decomposition of Si₄⁴⁻, these studies provide insight into the general reactivity and instability of reduced silicon species.

Spectroscopic Monitoring of Si₄⁴⁻ in Solution

The study of Si₄⁴⁻ and other Zintl ions in solution relies heavily on various spectroscopic techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing Zintl ions in solution. For silicon clusters, ²⁹Si NMR is particularly informative. researchgate.net For instance, NMR has been used to detect and characterize protonated and functionalized silicide clusters in liquid ammonia, providing insights into their structure and dynamics. researchgate.net

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor chemical reactions and identify functional groups in silicon-containing compounds. researchgate.netmdpi.com This technique could potentially be used to observe the vibrational modes of the Si₄⁴⁻ cluster and to follow its reactions in solution.

UV-Vis Spectroscopy: While not explicitly detailed for Si₄⁴⁻ in the provided context, UV-Vis spectroscopy is a common method for studying electronic transitions in molecules and could be applicable to the characterization of Zintl ions in solution.

X-ray Crystallography: Although not a solution-phase technique, single-crystal X-ray diffraction is essential for the definitive structural characterization of solid-state compounds containing Si₄⁴⁻ anions, which are then dissolved for solution studies. uni-regensburg.de The crystal structure of solvated Si₄⁴⁻ provides indirect evidence of its stability in solution. researchgate.netuni-regensburg.de

Spectroscopic Characterization of Tetrasilicide 4

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Symmetry Determination

Vibrational spectroscopy is a powerful tool for probing the molecular structure of the tetrasilicide(4-) anion. The Si₄⁴⁻ cluster possesses a tetrahedral (T_d) symmetry, which governs the number and activity of its vibrational modes. According to group theory, a tetrahedral molecule has four fundamental vibrational modes: a non-degenerate symmetric stretch (A₁), a doubly degenerate bend (E), and two triply degenerate modes (T₂), one stretching and one bending.

Raman spectroscopy is particularly well-suited for studying the Si-Si bonds within the cluster. The intense Raman scattering arises from the change in polarizability during the symmetric "breathing" mode of the tetrahedron. This A₁ mode is characteristically strong in the Raman spectrum and serves as a molecular fingerprint for the tetrahedral Si₄⁴⁻ unit.

In studies of potassium tetrasilicide (K₄Si₄), which contains the Si₄⁴⁻ anion, Raman spectroscopy has identified the key vibrational frequencies. The most intense resonance, corresponding to the symmetric stretching (breathing) mode of the Si₄ tetrahedron, is observed at approximately 477 cm⁻¹. researchgate.net Another significant band appears at 287 cm⁻¹, which is also attributed to the vibrations of the Si₄⁴⁻ cluster. researchgate.net

The vibrational frequencies are sensitive to the local environment of the anion. Due to the site symmetry in the crystal being lower than the ideal T_d symmetry of the isolated anion, splitting of the degenerate E and T₂ modes can be expected in both Raman and infrared spectra. The infrared (IR) spectra are sensitive to vibrational modes that induce a change in the molecular dipole moment. For an ideal T_d symmetry, only the T₂ modes are IR-active.

| Compound | Technique | Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| K₄Si₄ | Raman | ν₁ (A₁) | 477 | Symmetric Si-Si Stretch (Breathing Mode) |

| K₄Si₄ | Raman | - | 287 | Si₄⁴⁻ Cluster Vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Silicon-29 NMR, for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in chemistry. For silicon-containing compounds, ²⁹Si NMR is particularly informative as the ²⁹Si isotope has a nuclear spin of 1/2. The chemical shift of a ²⁹Si nucleus is highly sensitive to its local chemical environment, including the number and type of neighboring atoms, bond angles, and electronic structure.

In principle, ²⁹Si NMR could provide definitive confirmation of the tetrahedral structure of the tetrasilicide(4-) anion. A single resonance in the ²⁹Si NMR spectrum would be expected for the Si₄⁴⁻ cluster, as all four silicon atoms are chemically equivalent in a symmetrical tetrahedral arrangement. The chemical shift value would be characteristic of a silicon atom in a low oxidation state and part of a polyatomic anion.

X-ray Absorption Spectroscopy (XAS) for Elucidating Electronic States and Local Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure and local atomic environment of a specific element within a compound. The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For the tetrasilicide(4-) anion, Si K-edge XAS could provide valuable information. The XANES region, which is sensitive to the oxidation state and coordination geometry, would be expected to show features characteristic of silicon in a reduced state. The position of the absorption edge would be at a lower energy compared to elemental silicon or silica (B1680970), reflecting the negative charge of the silicon atoms in the Si₄⁴⁻ cluster.

The EXAFS region provides information about the local atomic structure around the absorbing silicon atom, including bond distances and coordination numbers. Analysis of the EXAFS spectrum could directly determine the Si-Si bond length within the tetrahedral cluster and confirm the coordination of each silicon atom by three other silicon atoms.

Despite its potential, specific experimental Si K-edge XAS data for compounds containing the tetrasilicide(4-) anion are not found in the reviewed literature.

Photoelectron Spectroscopy (PES) for Valence Band Analysis and Electronic Structure Validation

Photoelectron Spectroscopy (PES) is an experimental technique used to determine the electron binding energies in a molecule or solid, providing direct insight into the electronic structure. In PES, photons of a known energy are used to ionize the sample, and the kinetic energies of the emitted photoelectrons are measured.

For the tetrasilicide(4-) anion, PES could be used to probe the energies of the valence molecular orbitals. The resulting spectrum would show a series of bands, each corresponding to the removal of an electron from a different valence orbital of the Si₄⁴⁻ cluster. These experimental binding energies can be directly compared with theoretical calculations of the molecular orbital energies, providing a rigorous test of computational models of the electronic structure.

The valence band spectrum would be characteristic of the bonding within the Si₄ cluster, which is composed of sigma bonds formed from the silicon valence orbitals. The highest occupied molecular orbital (HOMO) would be of particular interest, as its energy relates to the chemical reactivity of the anion.

As with other advanced spectroscopic techniques, specific, publicly available photoelectron spectra for the tetrasilicide(4-) anion are scarce. Studies on silicon cluster anions have been performed, but they typically focus on smaller, singly charged species (Siₙ⁻) rather than the Si₄⁴⁻ tetra-anion. researchgate.net

Reactivity Studies of Tetrasilicide 4

Electron Transfer Reactions and Redox Chemistry of Si₄⁴⁻

The high negative charge distributed over a small number of silicon atoms imparts strong reducing properties to the tetrasilicide(4-) anion. It readily participates in electron transfer reactions, acting as an electron donor. The inherent nature of Zintl ions involves a formal transfer of electrons from an electropositive metal to the more electronegative element, in this case, silicon. This results in an electron-rich polyanion that is prone to oxidation.

The redox chemistry of Si₄⁴⁻ is often observed in its reactions where it reduces other species. For instance, the dissolution of Zintl phases containing Si₄⁴⁻ can lead to equilibria involving the oxidized counterparts and solvated electrons. acs.org The high charge-to-atom ratio makes Si₄⁴⁻ a powerful reducing agent, a property that influences its synthetic utility and stability. uni-regensburg.de In fact, this strong reducing character can sometimes prevent direct, controlled reactions with certain reagents as it may lead to undesired reduction of the reaction partner rather than functionalization of the cluster.

While specific standard redox potentials for the Si₄⁴⁻/Si₄ couple are not extensively documented in the literature, its potent reducing power is a well-established qualitative feature. This reactivity is harnessed in the synthesis of silicon nanoparticles, where the oxidation of Si₄⁴⁻ clusters from Zintl phases by an oxidizing agent like ammonium (B1175870) bromide is a key step. nih.gov

Reactions with Electrophilic Reagents and Protic Solvents

The high electron density of the Si₄⁴⁻ anion makes it highly susceptible to attack by electrophiles and protic species. Reactions with these reagents are a cornerstone of its chemistry.

A significant reaction is the protonation of Si₄⁴⁻, which occurs readily in protic solvents like liquid ammonia (B1221849). acs.org Due to the protic nature of liquid ammonia, the dissolution of Zintl phases containing Si₄⁴⁻ leads to spontaneous protonation. acs.org Extensive NMR and computational studies have shown that the first protonation step results in the formation of a hydrogen-bridged species, [μ-HSi₄]³⁻, where the hydrogen atom bridges two silicon atoms of the tetrahedral cluster. tennessee.edu This bridged structure is energetically favored over a terminal protonation where the hydrogen would be attached to a single silicon vertex. This reactivity highlights the basic character of the Si₄⁴⁻ anion.

The reaction of Zintl phases containing Si₄⁴⁻, such as Na₄Si₄, with electrophiles like ammonium bromide (NH₄Br) in a solvent like dimethylformamide (DMF) leads to the formation of silicon nanoparticles. nih.gov In this process, the Si₄⁴⁻ clusters are oxidized by the ammonium ions. The reactivity of Si₄⁴⁻ towards electrophiles is also a critical consideration in attempts to functionalize the cluster. However, its high reducing power can lead to complex reaction mixtures. For example, direct reactions of the Zintl phase K₁₂Si₁₇ (which contains Si₄⁴⁻ clusters) with electrophilic reagents like chlorosilanes are often not straightforward due to the highly reductive nature of the Si₄⁴⁻ ions.

Transformation Pathways Leading to Derivative Silicon Clusters and Compounds

The tetrasilicide(4-) anion can serve as a building block or an intermediate in the formation of larger, more complex silicon clusters. This transformation is a key aspect of Zintl phase chemistry in solution.

Solid-state Zintl phases with the stoichiometry A₁₂Si₁₇ (where A is an alkali metal such as K, Rb, or Cs) are known to contain both [Si₄]⁴⁻ and nine-atom deltahedral clusters, [Si₉]⁴⁻, in a 2:1 ratio. nih.govtennessee.edu The co-existence of these two cluster types in the solid state suggests a thermodynamic relationship and potential interconversion pathways under certain conditions. When these A₁₂Si₁₇ phases are dissolved, both types of clusters are released into the solution, although their subsequent reactivity can differ.

The extraction of K₁₂Si₁₇ with liquid ammonia has been shown to yield crystalline materials containing both isolated [Si₄]⁴⁻ and [Si₉]⁴⁻ anions, demonstrating that these clusters can be transferred from the solid state into solution. tennessee.edu While direct, stepwise conversion of Si₄⁴⁻ into Si₉⁴⁻ in solution is not fully elucidated, the presence of Si₄⁴⁻ in precursors for Si₉⁴⁻ highlights its role in the broader chemistry of poly-silicon anions. The reactivity of these solutions can lead to further condensation or rearrangement products. For instance, the oxidation of solutions containing these clusters is a route to silicon nanoparticles. nih.gov

Coordination Chemistry of Si₄⁴⁻ with Transition Metal Centers

The ability of Zintl ions to act as ligands in transition metal complexes is a growing area of inorganic chemistry. These naked clusters can offer unique electronic and structural properties as ligands. However, the coordination chemistry of the highly charged and reactive Si₄⁴⁻ anion is not as well-developed as that of larger, less-charged silicon clusters like [Si₉]³⁻.

Direct examples of stable coordination complexes featuring an intact [Si₄]⁴⁻ ligand are scarce. The high reactivity and strong reducing power of the Si₄⁴⁻ anion often lead to its decomposition or oxidation in the presence of transition metal precursors, which are themselves often susceptible to reduction.

Despite the challenges, the potential for Si₄⁴⁻ to act as a ligand is of significant interest. Theoretical studies and the successful synthesis of complexes with related species suggest possibilities. For comparison, the larger nido-[Si₉]⁴⁻ cluster has been successfully coordinated to transition metal fragments. For example, reaction of solutions containing silicon Zintl clusters with copper(I) complexes has led to the formation of species like [NHCDippCu(η⁴-Si₉)]³⁻, demonstrating the viability of silicon clusters as ligands. The coordination of a tetrasilacyclobutadiene dianion, [R₄Si₄]²⁻, to a cobalt center has also been reported, showcasing a related Si₄ ring acting as a ligand. acs.orgtennessee.edu These examples suggest that under carefully controlled conditions, the coordination of Si₄⁴⁻ to a suitable transition metal center might be achievable, likely requiring low-valent metal precursors and non-reactive solvents to prevent redox side reactions.

Advanced Applications and Future Research Directions

Potential Integration in Novel Silicon-Based Materials for Advanced Technologies

The discrete, well-defined structure of the Si₄⁴⁻ anion makes it an ideal precursor for the bottom-up synthesis of novel silicon-based materials. Zintl phases containing these clusters, such as Na₄Si₄ and K₄Si₄, can be used as soluble sources of silicon for creating materials that are inaccessible through traditional high-temperature methods. researchgate.netresearchgate.net

One significant area of research is the production of silicon nanoparticles. By reacting Zintl phases containing Si₄⁴⁻ with a proton source like NH₄Br in a suitable solvent, the anionic clusters can be oxidized to form silicon nanoparticles. researchgate.net This solution-based approach offers a pathway to producing silicon nanomaterials with potential applications in electronics and biomedicine. The reactivity and yield of these nanoparticles can be influenced by the precursor Zintl phase, with variations in the alkali metal counter-ions affecting the Coulombic interactions and, consequently, the reaction outcomes. researchgate.net

Furthermore, Si₄⁴⁻ clusters are being investigated for the synthesis of new silicon allotropes and Si-rich films. Gas-phase reactions can produce hydrogenated Si-rich clusters (WSiₙHₓ) that deposit onto a substrate to form films composed of silicon clusters. aip.org By controlling reaction conditions, it may be possible to assemble Si₄⁴⁻-like units into novel, extended silicon networks with unique electronic and optical properties, distinct from bulk crystalline silicon.

| Computed Properties of Tetrasilicide(4-) | |

| Property | Value |

| Molecular Formula | Si₄⁴⁻ nih.gov |

| Net Charge | -4 nih.gov |

| Average Mass | 112.342 g/mol ebi.ac.uk |

| Monoisotopic Mass | 111.90990 Da ebi.ac.uk |

| Structure | Tetrahedral researchgate.net |

| Class | Zintl Ion, Elemental Silicon nih.govwikipedia.org |

| Data sourced from PubChem and ChEBI. nih.govebi.ac.uk |

Theoretical Predictions and Explorations for Catalytic Activity of Si₄⁴⁻

The high charge density and reactive nature of the Si₄⁴⁻ anion suggest potential for catalytic applications, although this remains a largely theoretical domain. Computational studies are crucial for understanding the potential structure-activity relationships of such clusters. rsc.org Theoretical explorations can predict how the Si₄⁴⁻ anion might interact with substrates, activating bonds and facilitating chemical transformations.

The concept of using Zintl ions for catalysis is an emerging field of investigation. wikipedia.org The unique electronic structure of Si₄⁴⁻, which cannot be described by classical bonding theories, could offer novel catalytic pathways. wikipedia.org Theoretical models, such as Density Functional Theory (DFT), can be employed to simulate the interaction of the Si₄⁴⁻ cluster with various molecules. rsc.org These simulations can help identify potential active sites and calculate the energy barriers for proposed catalytic cycles, guiding experimental efforts. mdpi.comfrontiersin.org For instance, studies could explore its potential in reactions like sulfide (B99878) oxidation or other transformations where electron transfer from a highly reduced species is a key step. rsc.org

While experimental validation is still needed, the broader field of silica-based catalysis provides a strong precedent. Silica (B1680970) nanomaterials and zeolites, for example, are widely used as catalysts or catalyst supports due to their high surface area and tunable properties. rsc.orgmdpi.com The Si₄⁴⁻ anion could be considered a molecular, bottom-up precursor to designing highly specific active sites within a silica or silicon matrix.

Consideration in Future Energy Storage Systems Utilizing Silicon Anion Chemistry

One of the most promising and actively researched applications for silicon anion chemistry is in high-capacity energy storage, particularly in the anodes of lithium-ion batteries. Silicon is a highly attractive anode material because it has a theoretical specific capacity nearly ten times that of traditional graphite. wikipedia.org

When a silicon anode is charged (lithiated), it forms lithium silicide, a salt-like material composed of lithium cations and silicon Zintl anions, including Si₄⁴⁻. wikipedia.orgnanografi.com The formation of these highly reduced silicide anions is fundamental to the battery's operation. However, a major challenge is the high reactivity of these anions with the battery's electrolyte components. wikipedia.orgnanografi.com This reactivity leads to the continuous formation and cracking of the solid electrolyte interphase (SEI) layer, consuming lithium and electrolyte, which ultimately causes rapid capacity fade.

Future research is focused on harnessing the high capacity offered by silicon anion formation while mitigating these detrimental side reactions. Understanding the chemistry of anions within the energy storage device is critical for improving electrochemical performance. researchgate.net Strategies include developing novel electrolyte formulations that are more stable in the presence of silicide anions or engineering the anode's surface to create a more robust and protective SEI layer from the outset. acs.org The study of Si₄⁴⁻ and related silicon Zintl ions is therefore directly relevant to solving one of the key obstacles in the development of next-generation, high-energy-density batteries. wikipedia.orgnanografi.com

| Comparison of Silicon Zintl Anions | ||

| Anion | Nominal Charge | Known Precursor Phase(s) |

| [Si₄]⁴⁻ | -4 | Na₄Si₄, K₄Si₄, K₁₂Si₁₇, Ba₂Si₄ researchgate.netresearchgate.netresearchgate.net |

| [Si₅]²⁻ | -2 | [K(2.2.2-crypt)]₂Si₅ researchgate.net |

| [Si₉]⁴⁻ | -4 | K₁₂Si₁₇, Rb₇NaSi₈ researchgate.net |

| [HSi₉]³⁻ | -3 | Formed by protonation of [Si₉]⁴⁻ researchgate.net |

| This table highlights some of the known silicon Zintl anions and the solid-state phases from which they can be isolated. |

Strategies for Enhanced Stability and Controlled Reactivity for Practical Applications

The practical application of the Si₄⁴⁻ anion hinges on the ability to control its high reactivity and enhance its stability. Several strategies are being explored to tame these reactive clusters for use in synthesis and materials science.

Cation Sequestration: The stability of Zintl ions in solution can be dramatically improved by using large, complexing ligands to sequester the counter-ions. Chelating agents like cryptands (e.g., crypt-222) encapsulate alkali metal cations (like K⁺), preventing the anions from immediately re-precipitating and allowing them to be studied and used as reactants in solution. wikipedia.orgrsc.org

Functionalization: Attaching organic or organometallic groups directly to the silicon cluster can passivate its surface and tune its electronic properties and solubility. This functionalization creates an "exo" bond to the silicon atoms, offering a powerful tool to control reactivity. wikipedia.org

Nanoscale Confinement: A novel approach to stabilization involves the physical encapsulation of Zintl ions or related structures within nanostructured materials. For example, theoretical studies have shown that ionic chains can be stabilized when confined inside carbon nanotubes, a concept that could potentially be extended to clusters like Si₄⁴⁻. rsc.org

Surface and Interface Engineering: In solid-state applications like batteries, stability can be enhanced by engineering the material's interface. One approach is to create an "anion-confined interphase" (ACI) on the surface of silicon particles, which helps to shield the reactive silicide anions formed during charging from the bulk electrolyte. acs.org

These strategies aim to transform the highly reactive, transient nature of Si₄⁴⁻ into a chemically accessible and controllable building block for materials synthesis and other applications.

| Strategies for Stabilization of Si₄⁴⁻ and Related Zintl Anions | |

| Strategy | Description |

| Cation Sequestration | Using chelating agents like cryptands to encapsulate counter-cations, enhancing the solubility and stability of the anion in solution. wikipedia.orgrsc.org |

| Chemical Functionalization | Covalently bonding organic or other functional groups to the cluster to passivate the surface and modify its properties. wikipedia.org |

| Nanoscale Confinement | Encapsulating the anions within a protective matrix, such as a carbon nanotube, to provide physical stability. rsc.org |

| Interfacial Engineering | In solid-state systems, creating a protective surface layer (like an ACI) to control reactions with the surrounding environment. acs.org |

Broader Implications for Fundamental Inorganic and Materials Chemistry Research

The study of the tetrasilicide(4-) anion and other Zintl ions has profound implications for fundamental chemistry. These clusters represent a bridge between simple salts and intermetallic alloys, existing in a realm of bonding that is not purely ionic or covalent. wikipedia.org The investigation of Si₄⁴⁻ contributes significantly to our understanding of chemical bonding, particularly in main-group elements, pushing the boundaries of classical models and requiring concepts like Wade's rules for explanation. wikipedia.org

Research into Si₄⁴⁻ provides a platform for discovering new phases of matter. Zintl phases are a unique class of compounds with complex anionic sublattices, and they exhibit a range of interesting properties, from semiconducting to poorly metallic behavior. wikipedia.org Some Zintl phases are being explored for thermoelectric applications, where their complex structures can lead to low thermal conductivity, a key property for efficient energy conversion. vcu.edu

Ultimately, the ability to isolate, stabilize, and react these polyanionic clusters in solution opens up a rich area of synthetic chemistry. vcu.edu It allows chemists to use these clusters as "superatoms" or molecular building blocks, paving the way for the rational design of new materials with tailored electronic, optical, and magnetic properties, built from the bottom up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.